Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C10H16BrNO4 and a molecular weight of 294.14 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a bromine atom and an ethyl ester functional group. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with bromine and ethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a different spirocyclic compound.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted spirocyclic compounds.
Reduction Reactions: Formation of reduced spirocyclic compounds.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound without the bromine and ester groups.
6-Bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylic Acid: The carboxylic acid derivative of the compound.
Ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate: A structurally similar compound with different substituents
Uniqueness
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of a bromine atom, spirocyclic structure, and ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 160488-61-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a spirocyclic structure that includes both dioxolane and azaspiro functionalities. The molecular formula is , with a molecular weight of approximately 294.15 g/mol. The synthesis typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with bromine and ethyl chloroformate under controlled conditions, allowing for the formation of the desired ester product .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Notably, it has been evaluated against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium bovis | 5 µM |
Staphylococcus aureus | 8 µM |
Escherichia coli | Not active |
The compound's effectiveness against Mycobacterium bovis suggests potential applications in treating mycobacterial infections, while its activity against Staphylococcus aureus highlights its relevance in combating Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within bacterial cells. The presence of the bromine atom and the spirocyclic structure enhances its reactivity and ability to modulate enzyme activity. Preliminary studies suggest that it may inhibit critical pathways involved in bacterial cell wall synthesis or function as an antagonist to certain receptors involved in microbial growth regulation .
Study on Antimycobacterial Activity
A significant study focused on the compound's antitubercular properties demonstrated its effectiveness against resistant strains of Mycobacterium tuberculosis. The study reported that modifications to the side chains could enhance activity, indicating a structure-activity relationship that merits further exploration .
Evaluation of Toxicity
While the antimicrobial properties are promising, toxicity assessments revealed that this compound exhibited some cytotoxic effects on HepG2 (liver) and Vero (monkey kidney) cell lines at higher concentrations (IC50 values not specified). This necessitates careful consideration during therapeutic development to balance efficacy with safety profiles .
Properties
IUPAC Name |
ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-2-14-9(13)12-4-3-10(8(11)7-12)15-5-6-16-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCVEDMSYIVTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(C(C1)Br)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188912 | |
Record name | Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160488-61-9 | |
Record name | Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160488-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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